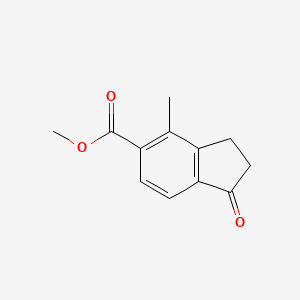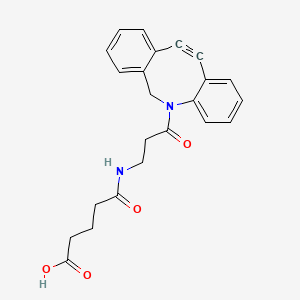
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole
Vue d'ensemble
Description
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a phenanthroline moiety and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the condensation of 4,4-dimethyl-2,2’-bipyridine with 1,10-phenanthroline-2-carbaldehyde under acidic conditions. The reaction is carried out in an ethanol solvent at elevated temperatures, usually around 80°C, for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenanthroline moiety allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Oxazole derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted phenanthroline derivatives with various functional groups.
Applications De Recherche Scientifique
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s photophysical properties allow it to be used in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but lacks the oxazole ring.
4,4’-Dimethyl-2,2’-bipyridine: Similar bipyridine structure but without the phenanthroline moiety.
1,10-Phenanthroline: Lacks the dimethyl and oxazole groups but shares the phenanthroline core.
Uniqueness
4,4-Dimethyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to the combination of the phenanthroline and oxazole rings, which imparts distinct photophysical and coordination properties. This makes it particularly valuable in the development of metal complexes for various applications, including luminescent materials and therapeutic agents .
Propriétés
IUPAC Name |
4,4-dimethyl-2-(1,10-phenanthrolin-2-yl)-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-17(2)10-21-16(20-17)13-8-7-12-6-5-11-4-3-9-18-14(11)15(12)19-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAMVODSLPKSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Hydroxy-6-(trifluoromethyl)benzo[c][1,2]oxaborol-3(1H)-one](/img/structure/B8212461.png)








![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)



